2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Description
2-(4-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyrazole moiety, with a 4-chlorophenyl substituent at position 2 and an amino group at position 2.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-8-4-6-9(7-5-8)16-12(14)10-2-1-3-11(10)15-16/h4-7H,1-3,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGPBSYEHDRNGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with cyclopentanone in the presence of an acid catalyst to form the desired pyrazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Ammonolysis : Reacts with ammonia in ethanol at 80–100°C to form 4-aminophenyl derivatives .
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Alkoxylation : Treatment with sodium alkoxides (e.g., NaOCH₃) in DMF yields 4-methoxyphenyl analogs.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonolysis | NH₃, EtOH, 80°C | 4-Aminophenyl derivative | 68% | |
| Alkoxylation | NaOCH₃, DMF, reflux | 4-Methoxyphenyl analog | 72% |
Condensation Reactions
The primary amine group facilitates condensation with carbonyl-containing compounds:
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to form imine derivatives .
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Knoevenagel Condensation : Participates in multicomponent reactions with malononitrile and aldehydes catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) to yield pyrano[2,3-c]pyrazole hybrids .
Example Reaction Pathway
Cyclization and Ring-Opening Reactions
The cyclopenta[c]pyrazole core undergoes ring expansion or contraction under high-pressure or microwave-assisted conditions:
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Cyclocondensation : Reacts with β-ketoesters or α,β-unsaturated ketones to form fused tetracyclic systems (e.g., benzo cyclohepta[1,2-b]pyridines) .
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Microwave-Assisted Bicyclization : Four-component reactions with arylglyoxals, aromatic amines, and dimedone yield tricyclic pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones .
Amine Derivatization
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated products.
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Sulfonylation : Treatment with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) yields sulfonamide derivatives.
Example :
Electrophilic Aromatic Substitution
The pyrazole ring undergoes nitration or halogenation at position 5 due to electron-rich character:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group.
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Bromination : Br₂ in CHCl₃ yields 5-bromo derivatives.
Coordination Chemistry
The amino and pyrazole nitrogen atoms act as ligands in metal complexes:
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Cu(II) Complexes : Forms stable complexes with CuCl₂ in methanol, characterized by square-planar geometry .
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Zn(II) Coordination : Reacts with Zn(OAc)₂ to generate hexacoordinate complexes with antimicrobial activity.
| Metal Salt | Coordination Sites | Geometry | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | N (amine), N (pyrazole) | Square-planar | Catalysis | |
| Zn(OAc)₂ | N (amine), N (pyrazole) | Octahedral | Bioactive agents |
Biological Activity-Driven Modifications
Derivatives of this compound show kinase inhibition (e.g., AKT2/PKBβ) and anti-glioma activity . Key modifications include:
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Sulfonamide Linkage : Improves solubility and target affinity.
Notable Derivative :
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Compound 4j : Exhibits EC₅₀ = 1.2 μM against glioblastoma cells with >4× selectivity over normal cells .
Stability and Reactivity Considerations
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pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via ring-opening .
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Photoreactivity : UV light induces dimerization at the cyclopentane ring .
This compound’s versatility in nucleophilic substitutions, condensations, and cyclizations makes it valuable for synthesizing bioactive heterocycles. Its applications span anticancer drug development , coordination chemistry, and materials science .
Scientific Research Applications
2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with DNA or proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
2-(3-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
- Molecular Formula : C₁₂H₁₂ClN₃
- Key Differences : The chloro group is at the 3-position of the phenyl ring instead of the 4-position.
- Physicochemical Properties :
- Predicted Collision Cross Section (CCS):
- [M+H]⁺: 148.9 Ų
- [M+Na]⁺: 162.2 Ų
- Smaller molecular weight (251.74 g/mol vs. 265.21 g/mol for 4-chloro analog, estimated).
2-(3-Chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
- Molecular Formula : C₁₃H₁₄ClN₃
- Key Differences : Addition of a methyl group at the 4-position of the phenyl ring alongside the 3-chloro substituent.
- Physicochemical Properties :
- Predicted CCS:
- [M+H]⁺: 153.5 Ų
- [M+Na]⁺: 167.0 Ų
- Higher molecular weight (265.21 g/mol) due to the methyl group.
Heterocyclic Core Modifications
2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
- Molecular Formula : C₁₁H₁₀ClN₃S
- Key Differences : Replacement of the cyclopentane ring with a thiophene-containing fused system.
- Computed Properties :
- Molecular Weight: 251.74 g/mol
- XLogP3: 2.2
- Polar Surface Area: 69.1 Ų
- Implications : The sulfur atom introduces greater aromaticity and electron density, which may influence redox activity or interactions with metalloenzymes .
2-Phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine
- Molecular Formula : C₁₁H₁₁N₃O
- Key Differences : Incorporation of a furan ring instead of cyclopentane.
Functional Group Variations
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
- Molecular Formula : C₁₀H₁₀ClN₃
- Key Differences: A simpler monocyclic pyrazole lacking the fused cyclopentane ring.
- Properties :
- SMILES: CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N
- PubChem CID: 2735304
- Implications : The absence of the bicyclic system reduces steric constraints, possibly enhancing conformational flexibility for target binding .
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Predicted CCS [M+H]⁺ (Ų) | XLogP3 |
|---|---|---|---|---|---|
| 2-(4-Chlorophenyl)-cyclopenta[c]pyrazol-3-amine* | C₁₂H₁₂ClN₃ | ~251.74 | 4-Cl-Ph | N/A | ~2.5 |
| 2-(3-Chlorophenyl)-cyclopenta[c]pyrazol-3-amine | C₁₂H₁₂ClN₃ | 251.74 | 3-Cl-Ph | 148.9 | 2.3 |
| 2-(3-Cl-4-Me-Ph)-cyclopenta[c]pyrazol-3-amine | C₁₃H₁₄ClN₃ | 265.21 | 3-Cl, 4-Me-Ph | 153.5 | 2.8 |
| Thieno[3,4-c]pyrazol-3-amine analog | C₁₁H₁₀ClN₃S | 251.74 | Thiophene fusion | N/A | 2.2 |
Biological Activity
2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a synthetic organic compound belonging to the class of cyclopentapyrazoles. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will delve into its biological activity, synthesis, and relevant case studies.
- Chemical Formula : C₁₂H₁₂ClN₃
- Molecular Weight : 233.7 g/mol
- IUPAC Name : 2-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
- PubChem CID : 23139818
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to cyclopentapyrazoles. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their ability to inhibit kinases and exhibit anticancer activity against glioblastoma cells. Notably, one compound in this series demonstrated significant inhibitory effects against the AKT2/PKBβ kinase, which is crucial in glioma malignancy and patient survival outcomes .
Key Findings :
- Inhibition of AKT Signaling : The compound exhibited low micromolar activity against AKT2/PKBβ, a key target in glioma therapies.
- Selectivity : It showed reduced cytotoxicity towards non-cancerous cells while effectively inducing cell death in glioma cells.
| Compound | IC₅₀ (μM) | Target Kinase |
|---|---|---|
| 4j | 12 | AKT1/PKBα |
| 4j | 14 | AKT2/PKBβ |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases that are pivotal in cancer cell signaling pathways. The inhibition of AKT signaling can lead to reduced proliferation and survival of cancer cells.
Case Studies
- Study on Glioblastoma Cells :
- Kinase Profiling :
Synthesis Methods
The synthesis of cyclopentapyrazole derivatives typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of cyclopentane derivatives.
- Introduction of the pyrazole moiety via cyclization reactions.
- Substitution reactions to introduce the chlorophenyl group.
Q & A
Q. Q1. What synthetic strategies are effective for preparing 2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine and its derivatives?
A1. Two primary approaches are documented:
- Multicomponent Copper(II)-Catalyzed Synthesis : Copper(II) ions with tert-butylphosphonic acid and pyrazole ligands enable the assembly of cyclopenta[c]pyrazole scaffolds. Substituents at the pyrazole 3-position (e.g., H, Me, CF₃, Ph) influence solubility and yield .
- One-Pot Solvent-Free Condensation : Barbituric acids, pyrazol-5-amines, and aldehydes react under solvent-free conditions to form fused pyrazolo-pyrido-pyrimidine derivatives. This method minimizes purification steps and achieves yields >75% .
Q. Q2. Which analytical techniques are critical for confirming structural integrity and purity?
A2. Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR verify regioselectivity of substituents and cyclopentane ring conformation. For example, aromatic proton shifts confirm 4-chlorophenyl positioning .
- HPLC-PDA : Purity (>95%) is validated using C18 reverse-phase columns with acetonitrile/water gradients, particularly for intermediates like 3-(trifluoromethyl)cyclopenta[c]pyrazole derivatives .
- Single-Crystal X-ray Diffraction : Resolves ambiguities in fused-ring systems (e.g., distinguishing 2H vs. 4H tautomers) .
Advanced Research Questions
Q. Q3. How can structure-activity relationships (SAR) guide the design of bioactive analogs?
A3. Key modifications include:
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., CF₃) at the pyrazole 3-position enhances antibacterial activity. For example, 3-CF₃ analogs show MIC values <1 µg/mL against S. aureus .
- Ring Functionalization : Replacing the cyclopentane ring with pyrrolo[3,4-c]pyrazole cores improves solubility but may reduce kinase inhibition potency .
- Bioisosteric Replacement : Substituting the 4-chlorophenyl group with 4-fluorophenyl retains target affinity while altering metabolic stability .
Q. Q4. How should researchers address contradictions in synthetic or biological data?
A4. Case studies highlight:
- Yield Discrepancies : Copper-catalyzed methods may yield 60–80% under inert atmospheres but drop to <40% in air due to Cu(II) oxidation. Use of radical scavengers (e.g., BHT) mitigates this .
- Biological Activity Variability : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) require standardized MIC testing protocols (CLSI guidelines) .
Q. Q5. What mechanistic insights exist for copper-catalyzed cyclization in this system?
A5. Proposed pathways involve:
- Ligand-Dependent Coordination : Pyrazole ligands chelate Cu(II), facilitating cyclopentane ring closure via a radical-mediated pathway. ESR studies confirm Cu(II) reduction to Cu(I) during the process .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but increase side reactions. Solvent-free conditions favor entropy-driven cyclization .
Methodological Considerations
Q. Q6. How to optimize regioselectivity in pyrazole functionalization?
A6. Strategies include:
- Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C selectively deprotonates the pyrazole N-H position, enabling C-3 alkylation with >90% regiocontrol .
- Microwave-Assisted Synthesis : Reduces reaction times for SNAr (nucleophilic aromatic substitution) at the 4-chlorophenyl group from 12 hours to 30 minutes .
Q. Q7. What in vitro assays are suitable for evaluating anticancer potential?
A7. Standardized assays include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
